

Application Notes and Protocols for Prometon Analysis in Soil Matrices

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Compound of Interest

Compound Name: Prometon-d14

Cat. No.: B12304778

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Introduction

Prometon is a non-selective, pre- and post-emergent triazine herbicide used for the control of a broad spectrum of annual and perennial weeds and grasses.[1] Due to its persistence in soil and potential for groundwater contamination, robust and reliable analytical methods are essential for monitoring its presence in environmental matrices.[2][3] These application notes provide detailed protocols for the sample preparation of soil matrices for the quantitative analysis of Prometon using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Two primary sample preparation methodologies are presented: a traditional solvent extraction method adapted from protocols for similar triazine herbicides, and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which offers a more streamlined and high-throughput approach.

Chemical Properties of Prometon

Property	Value
Chemical Formula	C ₁₀ H ₁₉ N ₅ O
Molar Mass	225.29 g/mol
Appearance	White, crystalline solid
Water Solubility	750 mg/L at 20°C
Log P (Kow)	2.8
pKa	4.3 (weak base)
Vapor Pressure	2.3 x 10 ⁻⁶ mm Hg at 20°C
Soil Sorption (Koc)	~100 cm ³ /g

Note: The provided values are approximate and can vary with environmental conditions.

Method 1: Solvent Extraction Protocol for Prometon Analysis in Soil

This protocol is adapted from established methods for the analysis of triazine herbicides in soil and is suitable for both GC-MS and LC-MS/MS analysis.

Experimental Protocol

- Sample Collection and Pre-treatment:
 - Collect soil samples from the desired depth and location.
 - Air-dry the soil samples in a well-ventilated area or in an oven at a temperature not exceeding 40°C to prevent degradation of the analyte.
 - Once dried, gently crush the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove stones, roots, and other debris.
 - Homogenize the sieved soil thoroughly before taking a subsample for extraction.

- Extraction:
 - Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
 - Add 20 mL of an 80:20 (v/v) mixture of acetonitrile and deionized water to the tube.
 - Cap the tube tightly and shake vigorously for 1 hour on a mechanical shaker at room temperature.
 - Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the extract.
- Extract Cleanup (Solid-Phase Extraction - SPE):
 - Carefully decant the supernatant into a clean glass tube.
 - Prepare a C18 SPE cartridge by conditioning it with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between conditioning steps.
 - Load 5 mL of the soil extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of deionized water to remove polar interferences. Discard the eluate.
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the Prometon from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean glass tube.
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-MS, or a mixture of acetonitrile and water for LC-MS/MS).
 - Vortex the tube for 30 seconds to ensure the residue is fully dissolved.

- Transfer the reconstituted sample to a 2 mL autosampler vial for analysis.

Data Presentation

Table 1: Performance Data for Solvent Extraction Method (Literature Values for Triazine Herbicides)

Parameter	Value	Reference
Recovery	85-110%	[4]
Limit of Detection (LOD)	0.003 - 0.005 µg/g	[4]
Limit of Quantification (LOQ)	0.01 µg/g	[4][5]
Relative Standard Deviation (RSD)	< 15%	[6]

Note: Data presented are typical values for triazine herbicides in soil and may vary depending on the specific soil matrix and analytical instrumentation.

Experimental Workflow



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Caption: Workflow for Solvent Extraction of Prometon from Soil.

Method 2: Modified QuEChERS Protocol for Prometon Analysis in Soil

The QuEChERS methodology has been widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.^{[1][7]} This modified protocol is suitable for the analysis of Prometon in various soil types.

Experimental Protocol

- Sample Collection and Pre-treatment:
 - Follow the same procedure as described in Method 1 (Section 1).
- Extraction and Partitioning:
 - Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
 - Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
 - Add 10 mL of acetonitrile to the tube.
 - Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge the sample at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO_4 and 150 mg of Primary Secondary Amine (PSA) sorbent.
 - Vortex the tube for 30 seconds to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Preparation for Analysis:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter into a 2 mL autosampler vial.

- The sample is now ready for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more suitable solvent like ethyl acetate may be necessary, followed by concentration.

Data Presentation

Table 2: Performance Data for QuEChERS Method (Literature Values for Triazine Herbicides in Soil)

Parameter	Value	Reference
Recovery	71-100%	[8]
Limit of Detection (LOD)	2.2 - 8.3 ng/g	[8]
Limit of Quantification (LOQ)	7.2 - 27.8 ng/g	[8]
Relative Standard Deviation (RSD)	< 10%	[8]

Note: Data presented are for a range of s-triazine herbicides and may require validation for Prometon in the specific soil matrix of interest.

Experimental Workflow



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Caption: Workflow for Modified QuEChERS Method for Prometon in Soil.

Discussion

Both the solvent extraction with SPE cleanup and the modified QuEChERS method are effective for the preparation of soil samples for Prometon analysis. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available equipment, and desired limits of detection.

- **Solvent Extraction with SPE:** This is a more traditional and potentially more rigorous cleanup method. The SPE step can provide a cleaner extract, which may be beneficial for reducing matrix effects in the analytical instrument, particularly for GC-MS analysis. However, it is more time-consuming and uses larger volumes of organic solvents.
- **Modified QuEChERS:** This method is significantly faster and uses fewer materials and solvents, making it a more environmentally friendly and cost-effective option. It is well-suited for high-throughput laboratories. While the cleanup is effective for many soil types, highly complex matrices may still exhibit some matrix effects, which should be evaluated during method validation.

Method Validation and Quality Control

It is crucial to validate the chosen method in the specific soil matrix of interest to ensure data quality and reliability. Key validation parameters to assess include:

- **Linearity:** A calibration curve should be prepared using matrix-matched standards to account for any matrix effects.
- **Accuracy (Recovery):** Spike blank soil samples with known concentrations of Prometon at different levels (e.g., low, medium, and high) and calculate the percent recovery.
- **Precision (Repeatability and Intermediate Precision):** Analyze replicate spiked samples on the same day (repeatability) and on different days (intermediate precision) to assess the method's variability. The results should be expressed as the relative standard deviation (RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determine the lowest concentration of Prometon that can be reliably detected and quantified by the method.

Inclusion of a laboratory control sample and a method blank in each analytical batch is essential for ongoing quality control.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the sample preparation of soil matrices for the analysis of Prometon. Both the solvent extraction with SPE cleanup and the modified QuEChERS method are robust and reliable approaches. Proper method validation and adherence to quality control procedures are paramount to generating accurate and defensible data for environmental monitoring and research purposes.

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